3-Isobutoxy-2-nitrobenzoic acid
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Overview
Description
3-Isobutoxy-2-nitrobenzoic acid is an organic compound characterized by its molecular structure, which includes an isobutoxy group attached to the benzene ring along with a nitro group and a carboxylic acid group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-isobutoxybenzoic acid as the starting material.
Nitration Reaction: The nitration of 3-isobutoxybenzoic acid involves treating it with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, under controlled temperature conditions to introduce the nitro group at the 2-position of the benzene ring.
Purification: The resulting product is then purified through recrystallization or other suitable purification techniques to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction conditions is common to maintain product quality and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the nitro group is reduced to an amino group, resulting in the formation of 3-isobutoxy-2-aminobenzoic acid.
Reduction: Reduction reactions can convert the nitro group to an amine, leading to the formation of 3-isobutoxy-2-aminobenzoic acid.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or tin (Sn) and hydrochloric acid (Sn/HCl).
Substitution: Electrophilic substitution reactions may use reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 3-Isobutoxy-2-aminobenzoic acid
Reduction: 3-Isobutoxy-2-aminobenzoic acid
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
3-Isobutoxy-2-nitrobenzoic acid finds applications in various fields:
Chemistry: It serves as a precursor in the synthesis of other organic compounds, including pharmaceuticals and dyes.
Biology: The compound can be used in biological studies to understand the effects of nitro-containing compounds on biological systems.
Medicine: It may be explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Its unique chemical properties make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Isobutoxy-2-nitrobenzoic acid exerts its effects depends on its specific application. For example, in biological systems, the nitro group may undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
3-Isobutoxy-4-nitrobenzoic acid: Similar structure but with the nitro group at the 4-position.
2-Nitrobenzoic acid: Nitro group at the 2-position but without the isobutoxy group.
3-Isobutoxybenzoic acid: Similar structure but without the nitro group.
This comprehensive overview provides a detailed understanding of 3-Isobutoxy-2-nitrobenzoic acid, its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
3-(2-methylpropoxy)-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-7(2)6-17-9-5-3-4-8(11(13)14)10(9)12(15)16/h3-5,7H,6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKKEKCLZMLLQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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